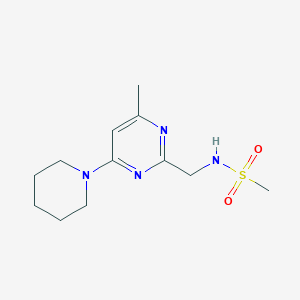
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H20N4O2S and its molecular weight is 284.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, also known as N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}methanesulfonamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can control the proliferation of cells, which is particularly useful in conditions like leukemia where there is uncontrolled cell growth .
Pharmacokinetics
Similar compounds have shown oral bioavailability, with high systemic exposure
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancerous cells. This is due to its ability to inhibit tyrosine kinases, which play a crucial role in cell division and growth . Therefore, the compound has potential therapeutic use in conditions characterized by uncontrolled cell growth, such as leukemia .
生物活性
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structure, featuring a piperidine ring linked to a pyrimidine core, makes it a subject of extensive research in various biological applications, including potential therapeutic uses in cancer and infectious diseases.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process that typically includes the formation of the pyrimidine core, introduction of the piperidine ring, and attachment of the methanesulfonamide group. Key steps in the synthesis involve:
- Formation of Pyrimidine Core : This is achieved via condensation reactions between suitable aldehydes and guanidine derivatives.
- Piperidine Ring Introduction : A nucleophilic substitution reaction allows for the incorporation of the piperidine moiety.
- Methanesulfonamide Attachment : This final step involves amide bond formation using coupling reagents like EDCI in the presence of bases such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing signaling pathways related to cell proliferation and survival. For instance, it has been noted to inhibit certain kinases involved in cancer progression .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives containing piperidine and pyrimidine cores have shown enhanced cytotoxicity against various cancer cell lines, including those resistant to traditional therapies. In particular, studies have highlighted:
- Cytotoxic Effects : The compound demonstrated improved apoptosis induction in tumor cell models compared to standard chemotherapeutic agents such as bleomycin .
Antimicrobial and Antiviral Activity
The compound's potential as an antimicrobial agent has also been explored. Similar piperidine derivatives have exhibited activity against various bacterial strains and viruses, including:
- Inhibition of Viral Replication : Some studies suggest that derivatives may inhibit viral entry or replication by interacting with viral proteins or host cell receptors .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a piperidine structure may possess neuroprotective properties. They have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
Research Findings and Case Studies
属性
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-10-8-12(16-6-4-3-5-7-16)15-11(14-10)9-13-19(2,17)18/h8,13H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYERHJPDIPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













